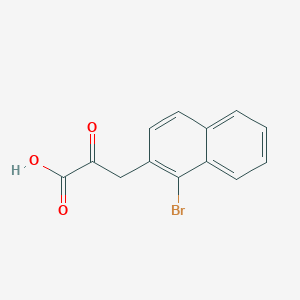
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid is an organic compound with the molecular formula C13H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid typically involves the bromination of naphthalene followed by subsequent reactions to introduce the oxopropanoic acid group. One common method involves the treatment of naphthalene with bromine to produce 1-bromonaphthalene . This intermediate can then undergo further reactions to introduce the oxopropanoic acid group, such as through the use of appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the scale of production and the desired purity of the final compound.
化学反应分析
Types of Reactions
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The compound can participate in addition reactions with other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxopropanoic acid group play key roles in its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products that may exert biological effects.
相似化合物的比较
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative.
2-Naphthylacetic Acid: A naphthalene derivative with an acetic acid group.
1-Bromo-2-naphthyl(meth)acrylates: Compounds with similar brominated naphthalene structures.
Uniqueness
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid is unique due to the presence of both the bromine atom and the oxopropanoic acid group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H9BrO3 |
|---|---|
分子量 |
293.11 g/mol |
IUPAC 名称 |
3-(1-bromonaphthalen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,16,17) |
InChI 键 |
JFXJCFZPKIJORX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


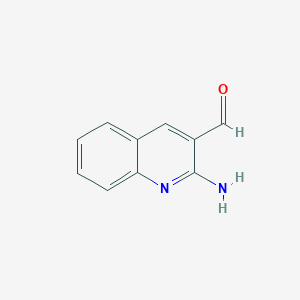
![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)

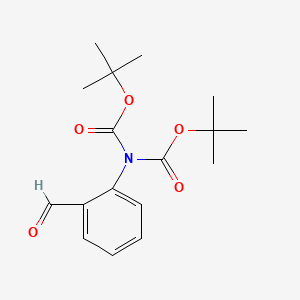


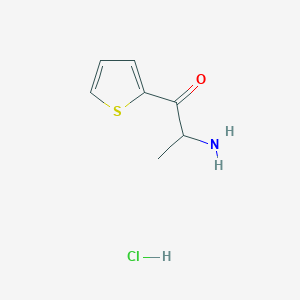
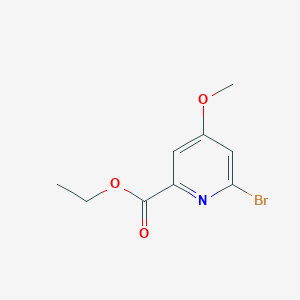
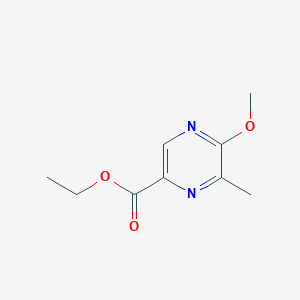
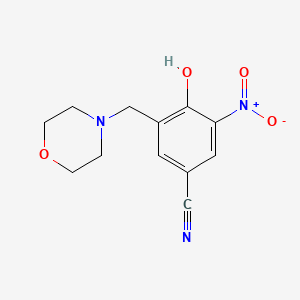
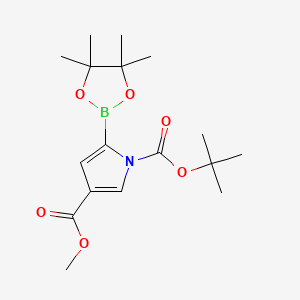
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
